molecular formula C11H10F2O2 B2870160 2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1710345-30-4

2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2870160
CAS No.: 1710345-30-4
M. Wt: 212.196
InChI Key: VFRCSWBZBZWREG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of a cyclopropane ring substituted with a 3-methylphenyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-methylbenzyl chloride with difluorocarbene, generated in situ from a difluoromethylating agent such as trimethylsilyl difluoromethyl sulfone. The reaction is carried out under basic conditions, often using a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclopropanation reaction to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorocyclopropane-1-carboxylic acid: Lacks the 3-methylphenyl group, making it less hydrophobic and potentially less bioactive.

    1-(3-Methylphenyl)cyclopropane-1-carboxylic acid: Lacks the fluorine atoms, which may reduce its metabolic stability and binding affinity.

Uniqueness

2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, fluorine atoms, and the 3-methylphenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-7-3-2-4-8(5-7)10(9(14)15)6-11(10,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRCSWBZBZWREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1710345-30-4
Record name 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid
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